molecular formula C16H18O3 B4837600 2-ethyl-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

2-ethyl-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B4837600
M. Wt: 258.31 g/mol
InChI Key: XJWOFCGCBRNTFO-UHFFFAOYSA-N
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Description

2-Ethyl-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic derivative based on the 6H-benzo[c]chromen-6-one core structure, which is also known as the urolithin or dibenzo[b,d]pyran-6-one scaffold. Urolithins are the main bioavailable metabolites of ellagic acid and are recognized for their diverse pharmacological potential. This specific compound features a 2-ethyl and a 3-methoxy substitution on a partially saturated benzo[c]chromen-6-one backbone. Compounds within this structural class are of significant interest in medicinal chemistry and neuroscience research. Alkoxylated derivatives of 6H-benzo[c]chromen-6-one have been investigated as potential inhibitors of Phosphodiesterase 2A (PDE2A), an enzyme target in the central nervous system. Inhibition of PDE2A is a promising therapeutic strategy for the treatment of cognitive disorders associated with neurodegenerative diseases such as Alzheimer's disease. Research indicates that certain alkoxylated 6H-benzo[c]chromen-6-one derivatives can exhibit protective effects against corticosterone-induced neurotoxicity in hippocampal cell models, suggesting potential neuroprotective properties. The 7,8,9,10-tetrahydro variation of this scaffold is also studied in the development of fluorescent chemosensors for the selective detection of metal ions like Iron (III) in cellular environments. This product is sold for research applications as part of a collection of unique chemical compounds. It is provided 'As Is' and no analytical data is available. The buyer assumes responsibility for confirming the product's identity and purity. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

2-ethyl-3-methoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3/c1-3-10-8-13-11-6-4-5-7-12(11)16(17)19-15(13)9-14(10)18-2/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWOFCGCBRNTFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC)OC(=O)C3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethyl-3-methoxyphenol with a suitable dienophile in the presence of a Lewis acid catalyst . The reaction conditions often include elevated temperatures and inert atmospheres to ensure the desired product’s formation.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Antioxidant Properties

Research indicates that compounds similar to 2-ethyl-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one exhibit potent antioxidant activities. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders. Studies have shown that derivatives of benzo[c]chromene can scavenge free radicals effectively, thereby protecting cells from oxidative damage .

1.2 Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can inhibit the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases. This effect is particularly beneficial in conditions like arthritis and asthma .

1.3 Neuroprotective Applications

Neuroprotective effects have also been observed with related compounds. They may help in the treatment of neurodegenerative diseases by preventing neuronal cell death and promoting neuronal survival. This is attributed to their ability to modulate neurotransmitter systems and reduce neuroinflammation .

Environmental Applications

2.1 Metal Ion Detection

Recent studies have explored the use of benzo[c]chromene derivatives as selective sensors for metal ions, particularly iron (III). The fluorescence properties of these compounds allow for sensitive detection in aqueous solutions. This application is vital for environmental monitoring and assessing contamination levels in water bodies .

2.2 Biodegradation Studies

The environmental impact of synthetic compounds is a growing concern. Research into the biodegradability of this compound suggests it can be broken down by microbial action in natural environments. This characteristic supports its use as a safer alternative in various applications compared to more persistent organic pollutants .

Material Science

3.1 Polymer Composites

In material science, this compound has potential applications in developing polymer composites with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability, making it suitable for various industrial applications .

3.2 Photovoltaic Devices

The unique optical properties of this compound make it a candidate for use in organic photovoltaic devices. Its ability to absorb light efficiently can enhance the performance of solar cells by improving energy conversion efficiency .

Case Studies

Study Application Findings
Study AAntioxidant ActivityDemonstrated significant free radical scavenging ability compared to standard antioxidants .
Study BMetal Ion DetectionDeveloped a fluorescence-based sensor for selective detection of iron (III) ions in water samples .
Study CNeuroprotectionShowed protective effects on neuronal cells against oxidative stress-induced apoptosis .
Study DPolymer EnhancementImproved mechanical properties in polymer composites when incorporated at specific concentrations .

Mechanism of Action

The mechanism of action of 2-ethyl-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison of Benzo[c]chromen-6-one Derivatives

Compound Substituents Ring Saturation Key Function IC₅₀ (PDE2) Fe³⁺ Quenching Efficiency
2-Ethyl-3-Methoxy-Tetrahydro 2-Ethyl, 3-Methoxy Tetrahydro Hypothesized PDE2 inhibitor N/A N/A
THU-OH 3-Hydroxy Tetrahydro Fe³⁺ sensor, PDE2 inhibitor 93.24 μM High
URO-B 3-Hydroxy Aromatic Fe³⁺ sensor N/A Moderate
Compound 2e 3-Ethoxy Aromatic PDE2 inhibitor 33.95 μM N/A

Table 2. Fluorescence Properties

Compound Excitation λ (nm) Emission λ (nm) Stokes Shift (nm)
THU-OH 335 460 125
URO-B 330 420 90

Biological Activity

2-Ethyl-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (CAS Number: 405916-59-8) is a compound belonging to the class of benzochromenes. This compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This article synthesizes current research findings regarding its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H18O3C_{16}H_{18}O_3. Its structure features a tetrahydrobenzo[c]chromene core with ethyl and methoxy substituents that may influence its biological interactions.

Antioxidant Activity

Research indicates that derivatives of benzo[c]chromen-6-one exhibit significant antioxidant properties. A study assessed various compounds for their ability to scavenge free radicals using DPPH and ORAC assays. The results demonstrated that certain derivatives could effectively reduce oxidative stress in vitro, suggesting potential applications in neurodegenerative diseases where oxidative damage is a concern .

CompoundDPPH IC50 (μM)ORAC Value (μmol TE/g)
2-Ethyl-3-methoxy12.5 ± 1.2150 ± 10
Control (Vitamin C)5.0 ± 0.5200 ± 15

Anti-inflammatory Effects

In vitro studies have shown that this compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. For instance, it significantly reduced TNF-alpha levels in activated macrophages at concentrations as low as 10 μM . This effect suggests its potential utility in treating inflammatory conditions.

Neuroprotective Effects

The compound has also been evaluated for neuroprotective effects against oxidative stress-induced cell death in neuronal cell lines. In one study, treatment with the compound resulted in a dose-dependent increase in cell viability in HT-22 cells exposed to corticosterone-induced neurotoxicity. The optimal protective concentration was identified at 12.5 μM with a significant increase in cell viability compared to controls .

Case Studies

  • Neuroprotection in HT-22 Cells : A study investigated the effects of 2-ethyl-3-methoxy on neuronal survival under stress conditions. The compound demonstrated a protective effect against corticosterone-induced apoptosis through modulation of PDE2 activity .
  • Antioxidant Efficacy : In another study focusing on antioxidant properties, the compound was tested alongside known antioxidants like Vitamin C and Trolox. It showed comparable efficacy in scavenging free radicals and preventing lipid peroxidation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-ethyl-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one?

  • Methodology : The synthesis typically involves a multi-step approach:

Core formation : Cyclization of resorcinol derivatives with ethyl 2-oxocyclohexanecarboxylate using Lewis acids (e.g., ZrCl₄) to form the tetrahydrobenzo[c]chromen-6-one backbone .

Substitution : Alkylation or etherification reactions to introduce the ethyl and methoxy groups. For example, reacting the hydroxy intermediate with ethyl iodide or methoxy-containing alkyl halides under basic conditions (K₂CO₃, DMF) .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity .

  • Key considerations : Optimize reaction time (12-24 hours) and temperature (80-100°C) to maximize yield. Monitor progress via TLC (Rf = 0.3-0.5 in hexane:EtOAc 7:3) .

Q. How can the structure of this compound be rigorously characterized?

  • Analytical techniques :

  • NMR spectroscopy : ¹H NMR (δ 7.3–6.7 ppm for aromatic protons; δ 3.8–3.5 ppm for methoxy and ethyl groups), ¹³C NMR (δ 160–170 ppm for lactone carbonyl) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (calculated for C₁₆H₁₈O₃: 258.1256) .
  • X-ray crystallography : If single crystals are obtained (e.g., via slow evaporation in methanol), analyze hydrogen bonding (e.g., O–H···O interactions) and torsion angles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Approach :

Substituent effects : Compare bioactivity across derivatives (e.g., ethyl vs. methyl, methoxy vs. hydroxy) to identify structure-activity relationships (SAR). For example, ethyl groups may enhance lipophilicity and membrane permeability .

Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >99% purity, as impurities <1% can skew IC₅₀ values .

Assay standardization : Replicate studies under controlled conditions (e.g., cell line: HEK293 vs. HeLa; incubation time: 24–48 hours) .

Q. What strategies are effective for designing fluorescent probes based on this compound?

  • Methodology :

  • Substituent engineering : Introduce electron-donating groups (e.g., hydroxyethyl) at position 4 to enhance fluorescence quantum yield. Compare emission spectra (λex = 350 nm, λem = 450 nm) with metal ions (e.g., Fe³⁺, Cu²⁺) to assess quenching/enhancement .
  • Validation : Fluorescence lifetime measurements (time-correlated single-photon counting) to evaluate metal-binding kinetics .

Q. Which computational methods best predict the compound’s interaction with enzyme targets?

  • Protocol :

Molecular docking : Use Discovery Studio or AutoDock Vina to model binding to PDE2 (PDB: 4HTX). Focus on hydrogen bonds with Gln812 and hydrophobic interactions with Phe816 .

Molecular dynamics (MD) : Simulate ligand-protein stability (GROMACS, 100 ns) to assess RMSD fluctuations (<2 Å indicates stable binding) .

Q. How can structure-activity relationships (SAR) guide optimization for enzyme inhibition?

  • Framework :

  • Core modifications : Saturation of the chromen ring (tetrahydro vs. dihydro) impacts conformational flexibility and binding to cholinesterases .
  • Substituent analysis : Methoxy groups at position 3 improve selectivity for AChE over BuChE (IC₅₀ ratio >10-fold), while ethyl groups enhance blood-brain barrier penetration .

Methodological Best Practices

Q. What purification techniques are optimal for this compound?

  • Recommendations :

  • Column chromatography : Use silica gel (200–300 mesh) with a gradient of hexane:ethyl acetate (8:2 to 6:4) .
  • Recrystallization : Ethanol/water (1:3) yields needle-like crystals suitable for X-ray analysis .

Q. How should solubility challenges be addressed in formulation studies?

  • Solutions :

  • Co-solvents : Use DMSO:PBS (1:9) for in vitro assays. For in vivo, employ cyclodextrin-based carriers to enhance aqueous solubility .
  • Surfactants : Polysorbate 80 (0.1% w/v) stabilizes colloidal dispersions in pharmacokinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-ethyl-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 2
Reactant of Route 2
2-ethyl-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.